3'-Carboethoxy-2-morpholinomethyl benzophenone
Overview
Description
3’-Carboethoxy-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO4 . It has a molecular weight of 353.42 . The IUPAC name for this compound is ethyl 3- [2- (4-morpholinylmethyl)benzoyl]benzoate .
Molecular Structure Analysis
The InChI code for 3’-Carboethoxy-2-morpholinomethyl benzophenone is 1S/C21H23NO4/c1-2-26-21(24)17-8-5-7-16(14-17)20(23)19-9-4-3-6-18(19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Photochemical Applications of Benzophenone Derivatives
Benzophenone photophores are employed extensively in biological chemistry, bioorganic chemistry, and material science due to their unique photochemical properties. Upon n-π* excitation at 365 nm, these compounds form a biradicaloid triplet state capable of abstracting a hydrogen atom from accessible C-H bonds. The resulting radicals recombine, creating a stable covalent C-C bond. This light-directed covalent attachment process is exploited in several ways:
- Binding/Contact Site Mapping : Identification of ligand (or protein)-protein interactions.
- Molecular Targets and Interactome Mapping : Pinpointing molecular targets within biological systems.
- Proteome Profiling : Analysis and identification of the proteomes.
- Bioconjugation and Site-Directed Modification : Modification of biopolymers for specific purposes.
- Surface Grafting and Immobilization : Enhancing materials for specific applications.
The practical advantages of BP photochemistry include low reactivity towards water, stability in ambient light conditions, and convenient excitation at 365 nm, with several BP-containing building blocks and reagents commercially available. This breadth of application demonstrates the versatile use of BP derivatives in scientific research, allowing for innovative approaches to studying and manipulating biological and material systems (Dormán et al., 2016).
Environmental and Health Impacts
While the focus here is on the scientific applications of benzophenone derivatives, it's important to note the environmental and health considerations related to some of these compounds. Benzophenone-3, for example, is widely used in sunscreens and has been studied for its potential impact on aquatic ecosystems and its endocrine-disrupting capacity. These aspects underscore the importance of understanding both the benefits and potential risks associated with the use of benzophenone derivatives in various applications (Kim & Choi, 2014).
properties
IUPAC Name |
ethyl 3-[2-(morpholin-4-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-26-21(24)17-8-5-7-16(14-17)20(23)19-9-4-3-6-18(19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMWMTYWULROBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643530 | |
Record name | Ethyl 3-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898750-17-9 | |
Record name | Ethyl 3-[2-(4-morpholinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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